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Antifungal protein 3

Cat. No.: B1578275
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Description

Antifungal Protein 3 (AFP3) is a small, cationic, and cysteine-rich secretory protein produced by filamentous fungi. These proteins are characterized by their high stability against extreme pH and temperature, broad-spectrum antifungal activity, and minimal cytotoxicity to mammalian cells, making them compelling subjects for developing new antifungal strategies . The primary mechanism of action for AFPs involves interaction with the fungal cell wall and plasma membrane. Many AFPs bind to surface components, leading to cell wall stress and permeabilization of the plasma membrane . A key feature of certain AFPs is their capacity for cellular internalization; they can act as cell-penetrating proteins with multitarget actions, leading to intracellular effects that trigger regulated cell death . The antifungal activity is often dependent on specific fungal membrane components, such as glycosylceramides with particular structural features . In research settings, this compound represents a promising lead compound. Its value lies in its potential application against a range of plant, human, and food-spoilage pathogenic fungi, especially in an era of rising antifungal resistance . Studies on related AFPs have demonstrated significant in vivo protection against phytopathogens like Botrytis cinerea in tomato leaves and Penicillium digitatum in oranges, highlighting their potential for agricultural and post-harvest applications . The elucidation of intracellular targets, such as the fungi-exclusive protein Npt1, further opens avenues for novel antifungal discovery and for understanding fungal biology . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antifungal

sequence

PEDPQRRYQEEQRRE

Origin of Product

United States

Molecular Biology and Genetics of Antifungal Protein 3

Gene Identification, Cloning, and Sequence Analysis of Antifungal Protein 3 Genes

The initial identification of this compound stemmed from protein purification and characterization, which then paved the way for molecular genetic investigations.

Isolation and Characterization of AFP3-Encoding cDNA and Genomic DNA

This compound, also designated as CW-3, was first purified from the seeds of the cheeseweed plant, Malva parviflora. sjomr.org.in In a 2001 study by Wang et al., three distinct antimicrobial proteins were isolated, with CW-3 showing potent activity against the oomycete Phytophthora infestans, but not against the fungus Fusarium graminearum. sjomr.org.in This initial work focused on the biochemical properties of the protein itself.

The isolation of the corresponding genetic material, such as the complementary DNA (cDNA) and the full genomic DNA sequence for AFP3, is not extensively detailed in available literature. General methodologies for such tasks involve the creation of a cDNA library from the mRNA of Malva parviflora seeds, the tissue where the protein is abundant. researchgate.netnih.gov This library could then be screened using various techniques. One common approach is to use probes designed from the amino acid sequence of the purified protein. The patent literature describes standard methods for synthesizing double-stranded cDNA from plant tissues, which is a foundational step for cloning genes like AFP3. nih.gov

Bioinformatic Analysis of Nucleotide and Deduced Amino Acid Sequences

Direct sequencing of the purified AFP3 protein has yielded a partial amino acid sequence. The UniProt database records a 15-amino acid fragment for AFP3 from Malva parviflora (Accession: P83137). researchgate.net This sequence was obtained through direct protein sequencing. researchgate.net

A crucial finding from the initial characterization was the high sequence homology of AFP3 to cotton vicilin, a major type of seed storage protein. sjomr.org.in Vicilins are 7S globulins, and this homology suggests that AFP3 may have evolved from an ancestral seed storage protein, acquiring a new function in host defense. Vicilin-like proteins have been identified in various members of the Malvaceae family, including cotton (Gossypium) and cocoa (Theobroma cacao). nih.govfrontiersin.org

Analysis of the deduced full-length amino acid sequence, once the complete cDNA is available, would likely reveal conserved domains characteristic of the vicilin family. These typically include signal peptides for secretion or targeting to protein storage vacuoles and domains susceptible to post-translational modifications. The UniProt entry for AFP3 indicates it is a secreted protein, consistent with its role in defense against extracellular pathogens. researchgate.net

Table 1: Bioinformatic Details of this compound (AFP3) from Malva parviflora

Feature Description Source
Protein Name This compound (CW-3) UniProt: P83137
Organism Malva parviflora (Little mallow) UniProt: P83137
Sequence (Fragment) PEDPQRRYQEEQRRE UniProt: P83137
Length (Fragment) 15 amino acids UniProt: P83137
Molecular Function Antifungal, Antibiotic Wang et al., 2001
Homology High homology to cotton vicilin Wang et al., 2001

| Cellular Location | Secreted | UniProt: P83137 |

Genomic Organization and Chromosomal Localization of AFP3 Loci

The arrangement of the AFP3 gene within the Malva parviflora genome provides a blueprint for its regulation and evolutionary history. While the specific locus for AFP3 is not yet mapped, studies on homologous vicilin genes in related species offer a predictive framework.

Intron-Exon Architecture and Regulatory Elements

The genomic structure of vicilin genes in plants is well-characterized and typically consists of multiple exons and introns. For example, the vicilin gene (csv) from Theobroma cacao, a member of the Malvaceae family, is structured with five exons separated by four introns. nig.ac.jp It is highly probable that the AFP3 gene in Malva parviflora shares a similar intron-exon architecture. This modular structure is common for seed storage protein genes and allows for potential alternative splicing, although this has not been specifically documented for AFP3.

The regulation of gene expression is largely controlled by elements in the promoter region, located upstream of the coding sequence. In vicilin genes, these regions contain specific cis-regulatory elements that bind transcription factors, ensuring the gene is expressed at the right time (e.g., during seed development) and in the right place. Key regulatory motifs often found in the promoters of seed storage protein genes include the ABA-responsive element (ABRE), which is involved in regulation by the plant hormone abscisic acid, and various seed-specific enhancer elements.

Gene Duplication and Gene Family Expansion Events

Vicilin genes belong to a large and diverse gene family that has expanded through events of gene duplication. Studies in the cotton genus (Gossypium), also in the Malvaceae family, show that vicilin genes exist as a small family. nih.gov While some diploid cotton species have single-copy vicilin genes, allopolyploid species (formed from the hybridization of two different species) possess multiple copies derived from each progenitor genome. nih.gov

The existence of AFP3 as a vicilin-like protein with a distinct antifungal function suggests a process of neofunctionalization following a gene duplication event. In this evolutionary scenario, a duplicated copy of an ancestral vicilin gene, which originally functioned solely in nutrient storage, was freed from its primary selective pressure. Over time, it accumulated mutations that conferred a new defensive role, leading to the evolution of AFP3. The presence of multiple antifungal proteins isolated from Malva parviflora seeds further suggests that the expansion and diversification of defense-related gene families is a key strategy for plant immunity. sjomr.org.in

Transcriptional and Translational Regulation of this compound Expression

The expression of AFP3 is likely under tight control, ensuring its production aligns with its function, which appears to be primarily in the protection of the seed. The homology to vicilins provides strong clues about its regulatory mechanisms.

The expression of seed storage proteins like vicilin is predominantly regulated at the transcriptional level. nih.govnih.gov This means that the primary control point is the initiation of transcription, the process of copying the gene's DNA sequence into messenger RNA (mRNA). Studies in pea have shown that vicilin gene transcription is tightly linked to the developmental stage of the seed and can be influenced by environmental factors such as nutrient availability. nih.govpsu.edu For instance, under sulfur-deficient conditions, the transcription of vicilin genes is maintained or even increased to compensate for the reduced synthesis of sulfur-rich storage proteins like legumin. nih.gov

Given that AFP3 is abundant in seeds and shares homology with vicilins, its transcription is likely driven by seed-specific transcription factors. These master regulators orchestrate the expression of a wide array of genes involved in seed maturation and the accumulation of storage compounds. The presence of specific promoter elements, as discussed in section 2.2.1, would serve as binding sites for these transcription factors, ensuring that AFP3 is synthesized during late embryogenesis and accumulates in the seed, where it can provide protection against soil-borne fungal pathogens during germination. While AFP3 has a clear defense function, its regulation appears to be developmentally programmed as part of the seed's maturation, a hallmark of vicilin gene expression.

Table 2: Mentioned Chemical Compounds

Compound Name
Abscisic Acid

Analysis of Promoter and Enhancer Regions Influencing AFP Transcription

The transcription of genes encoding fungal AFPs is governed by complex interactions between cis-acting DNA sequences within their promoter regions and trans-acting protein factors. These promoters integrate various environmental and developmental signals to modulate gene expression.

Research on the Aspergillus giganteus afp gene revealed that its promoter contains a characteristic TATA-box located 135 base pairs upstream of the open reading frame. nih.gov The expression of this gene is not influenced by carbon or nitrogen catabolite repression but is significantly regulated by ambient pH; it is suppressed in acidic conditions and strongly induced in alkaline environments. nih.gov This pH-dependent regulation is consistent with the presence of two putative binding sites for the PacC transcription factor, a key regulator of pH response in fungi. nih.gov Furthermore, the afp promoter from A. giganteus contains elements that respond to various stresses, including a putative heat shock element and five potential C(4)T stress-responsive elements, leading to upregulated expression during heat shock and in the presence of excess salt or ethanol. nih.gov

In Aspergillus niger, the promoter for the antifungal protein AnAFP is activated during carbon starvation. plos.org A transcriptome meta-analysis predicted, and subsequent reporter assays confirmed, that the AnAFP promoter is controlled by several key transcription factors, including the carbon catabolite repressor CreA and developmental regulators like FlbA, StuA, and VelC. plos.org

Conversely, the regulation of some AFPs in Penicillium species shows different patterns. While many fungal AMPs are triggered by nutrient limitation, the expression of Penicillium chrysogenum antifungal protein B (PAFB) is strongly induced under nutrient-rich conditions during the logarithmic growth phase. mdpi.com This contrasts with the expression of another antifungal protein from the same organism, PAF, which is induced under nutrient starvation, suggesting distinct biological roles for these proteins. mdpi.com The promoter of the pafB gene has been identified as a promising tool for recombinant protein production due to its strong and inducible nature. mdpi.com

Table 1: Regulatory Elements and Conditions Influencing Fungal AFP Gene Promoters

Antifungal Protein (Organism) Identified Promoter Elements Key Transcription Factors Inducing Conditions Repressing Conditions Citations
AFP (Aspergillus giganteus) TATA-box, 2 PacC binding sites, Heat shock element, 5 C(4)T stress elements PacC (putative) Alkaline pH, Heat shock, NaCl stress, Ethanol stress, Carbon starvation Acidic pH nih.govnih.gov
AnAFP (Aspergillus niger) CreA binding sites (putative) CreA, FlbA, StuA, VelC Carbon starvation Nutrient-replete conditions plos.org
PAFB (Penicillium chrysogenum) Not specified Not specified Nutrient excess Nutrient limitation mdpi.com
PAF (Penicillium chrysogenum) Not specified Not specified Nutrient limitation Nutrient excess mdpi.comresearchgate.net

Post-Transcriptional and Translational Control Mechanisms

Following transcription, the expression of antifungal proteins is further refined through post-transcriptional and translational control mechanisms. A primary mechanism observed for many fungal AFPs is their synthesis as an inactive precursor protein that requires processing to become active.

The AFP from Aspergillus giganteus is a well-studied example. Its gene encodes a 94-amino acid precursor protein. nih.gov This precursor undergoes a two-step proteolytic processing to yield the mature, active 51-amino acid protein. nih.govportlandpress.com This process involves the cleavage of a signal peptide for secretion and a pro-sequence, which is thought to maintain the protein in an inactive state, preventing self-toxicity until it has been secreted from the cell. frontiersin.org

In addition to precursor processing, regulation can occur at the level of mRNA. In Aspergillus niger, the untranslated regions (UTRs) located at the 5' and 3' ends of the anafp gene are crucial for its efficient translation into protein. frontiersin.org Experiments using a tetracycline-inducible system demonstrated that the presence of the native UTRs significantly impacts the final protein yield, highlighting a key role for these regions in post-transcriptional control. frontiersin.org

Broader studies have shown that post-transcriptional regulation is a key layer of control in fungal biology. The Penicillium chrysogenum antifungal protein, PAF, has been implicated in the regulation of the fungus's own autophagy machinery, with several core autophagy-related genes being repressed in a mutant strain lacking the paf gene. researchgate.net This suggests that beyond their external antifungal role, these proteins can be integrated into the internal regulatory circuits of the producing organism.

Table 2: Post-Transcriptional and Translational Control of Fungal AFPs

Mechanism Description Example Protein (Organism) Citations
Precursor Processing Synthesis as an inactive pre-pro-protein requiring proteolytic cleavage to form the mature, active protein. AFP (Aspergillus giganteus) nih.govportlandpress.comfrontiersin.org
Translational Control via UTRs 5' and 3' untranslated regions of the mRNA molecule regulate the efficiency of translation. AnAFP (Aspergillus niger) frontiersin.org
Integration with Cellular Processes The protein is involved in regulating endogenous processes like autophagy. PAF (Penicillium chrysogenum) researchgate.net

Polymorphisms and Allelic Variations in this compound Genes

Genetic polymorphism—the existence of multiple alleles for a gene within a population—is a fundamental source of biological diversity and adaptation. nih.gov While extensive research has documented polymorphisms in human genes that confer susceptibility to fungal infections frontiersin.orgsmw.ch and in fungal genes that are targets for antifungal drugs oup.com, there is limited specific research on polymorphisms and allelic variations within the genes encoding the secreted antifungal proteins of fungi themselves.

However, related studies provide a basis for understanding the potential significance of such variations. For instance, polymorphisms in polymeric amino acid (polyX) regions within various fungal proteins in Candida glabrata have been identified as a potential mechanism for rapid adaptation to environmental pressures, including exposure to antifungal agents. nih.govnih.gov This demonstrates that variation in fungal protein-coding genes can facilitate adaptation.

Comparative genomic studies also point to the existence of significant genetic variation within fungal species that produce AFPs. A study comparing the genomes of Penicillium digitatum and Penicillium expansum found that P. expansum isolates have a much higher level of genetic variability (2.44 single nucleotide polymorphisms, or SNPs, per Kb) compared to the highly uniform P. digitatum isolates (0.06 SNPs per Kb). researchgate.net The higher diversity and evidence of recombination in P. expansum suggest that a pool of genetic variation, which could include different alleles of AFP genes, exists within this species. researchgate.net

While these findings indicate that the genetic substrate for variation in AFP genes exists, specific studies detailing allelic variants of a particular "this compound" or cataloging polymorphisms across the broader family of fungal AFPs and their functional consequences are not yet prominent in the scientific literature. Such variations, if found, could potentially alter the activity, stability, or target spectrum of these proteins, driving their evolution in response to microbial competition.

Structural Biology of Antifungal Protein 3

Primary Structure Analysis and Features of Antifungal Protein 3

The primary structure of a protein, its amino acid sequence, is the initial determinant of its three-dimensional conformation and, consequently, its function. The analysis of the primary structure of Rs-AFP3 reveals key characteristics that are common among plant defensins.

Rs-AFP3 is a small polypeptide, and like its homologs Rs-AFP1 and Rs-AFP2, it is a basic protein rich in cysteine residues. researchgate.net The protein Rs-AFP3 is found in radish leaves following fungal infection. frontiersin.orgmdpi.com While sharing high homology with other radish antifungal proteins, Rs-AFP3 possesses a unique amino acid sequence. frontiersin.orggoogle.com

Table 1: Amino Acid Sequence of Raphanus sativus this compound (Rs-AFP3)

Position 1-10 11-20 21-30 31-40 41-50

| Sequence | -KLCERPSGTW | SGCGPSQGAC | KNQCINLEKA | RHGSCNYVFP | AHKCICYFPC |

Note: The dash (-) at the beginning of the sequence indicates a gap introduced for maximum alignment with homologous proteins like Rs-AFP1 and Rs-AFP2. mdpi.com

The amino acid composition of Rs-AFP3 is characterized by a high content of cysteine, which is crucial for its structural stability through the formation of disulfide bonds. The protein's basic nature, conferred by amino acids such as Arginine (Arg) and Lysine (Lys), is also a significant feature.

Table 2: Amino Acid Composition of Rs-AFP3

Amino Acid Count Percentage
Alanine (A) 2 4.0%
Cysteine (C) 8 16.0%
Aspartic Acid (D) 0 0.0%
Glutamic Acid (E) 2 4.0%
Phenylalanine (F) 2 4.0%
Glycine (G) 3 6.0%
Histidine (H) 2 4.0%
Isoleucine (I) 1 2.0%
Lysine (K) 3 6.0%
Leucine (L) 2 4.0%
Methionine (M) 0 0.0%
Asparagine (N) 3 6.0%
Proline (P) 4 8.0%
Glutamine (Q) 2 4.0%
Arginine (R) 2 4.0%
Serine (S) 3 6.0%
Threonine (T) 1 2.0%
Valine (V) 1 2.0%
Tryptophan (W) 1 2.0%
Tyrosine (Y) 2 4.0%

| Total | 50 | 100.0% |

Plant defensins like Rs-AFP3 are characterized by conserved sequence motifs that are critical for their structure and function. A key feature is the cysteine-stabilized αβ (CSαβ) motif, which consists of an α-helix and three antiparallel β-sheets stabilized by disulfide bonds. nih.govfrontiersin.org

A significant conserved motif within plant defensins is the γ-core motif, which has the consensus sequence GXC(X3–9)C. plos.org This motif is located in the loop connecting the second and third β-strands and is a major determinant of the antifungal activity of these proteins. plos.org In Rs-AFP3, this region is crucial for its function. Another conserved feature is the α-core motif, found in the N-terminal region. plos.org The eight cysteine residues in Rs-AFP3 are highly conserved among plant defensins and are involved in forming four disulfide bridges, which are essential for maintaining the protein's compact, globular fold. nih.govfrontiersin.org

Advanced Methodologies for Secondary and Tertiary Structure Determination of this compound

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution. The process involves crystallizing the protein and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam.

Although a crystal structure for Rs-AFP3 has not been reported, the crystal structure of other antifungal proteins, such as the bubble-protein from Penicillium brevicompactum, has been solved, revealing a globular, all-β secondary structure. asm.org For plant defensins, crystallographic studies of defensin-phospholipid oligomers have provided insights into their mechanism of action, showing how they can dimerize to interact with fungal membranes. mdpi.com

NMR spectroscopy is a key technique for determining the three-dimensional structure of proteins in solution, which can provide insights into their dynamic properties. The structure of the highly homologous Rs-AFP1 has been determined by 1H NMR. koreascience.krkoreascience.kr

The solution structure of Rs-AFP1 reveals a compact globular fold composed of a short α-helix and a triple-stranded antiparallel β-sheet. gao-lab.org This structure is stabilized by four disulfide bridges, forming the characteristic cysteine-stabilized αβ (CSαβ) motif. frontiersin.org Given the high sequence identity, it is highly probable that Rs-AFP3 adopts a very similar three-dimensional fold.

Table 3: NMR Structural Features of the Homologous Rs-AFP1

Structural Element Residue Positions
α-helix Asn18 - Leu28
β-strand 1 Lys2 - Arg6
β-strand 2 His33 - Tyr38
β-strand 3 His43 - Pro50

Source: Fant et al., 1998 gao-lab.org

Circular Dichroism (CD) spectroscopy is a rapid method used to assess the secondary structure content of proteins in solution. The technique measures the differential absorption of left and right-circularly polarized light.

While specific CD spectra for Rs-AFP3 are not published, studies on peptides derived from the homologous Rs-AFP2 and other antifungal proteins have utilized CD spectroscopy. mdpi.commdpi.com For instance, CD analysis of peptides from a Silybum marianum defensin (B1577277), which also possess a γ-core motif, showed that they were largely unstructured in aqueous solution. frontiersin.org However, the CD spectra of the full-length Allium sativum leaf agglutinin (ASAL), another antifungal protein, indicated a defined secondary structure with a significant proportion of β-sheets and a smaller α-helical component. mdpi.com It is expected that a CD spectrum of Rs-AFP3 would show characteristics typical of a protein with both α-helical and β-sheet content, consistent with the CSαβ motif. frontiersin.org

Table 4: List of Compounds Mentioned

Compound Name
This compound (AFP3)
Rs-AFP1
Rs-AFP2
Rs-AFP3
Allium sativum leaf agglutinin (ASAL)
Arginine
Cysteine
Lysine
Penicillium brevicompactum bubble-protein

Computational Modeling and Molecular Dynamics Simulations of AFP3

Computational modeling and molecular dynamics (MD) simulations have become vital tools for understanding the structural dynamics and interaction mechanisms of antifungal proteins like AFP3 at an atomic level. These in silico approaches complement experimental methods by providing insights into conformational changes, stability, and binding events that are often difficult to capture otherwise.

One notable study employed accelerated Molecular Dynamics (aMD) simulations to investigate the conformational landscape of Raphanus sativus antifungal protein 2 (Rs-AFP2), a close homolog of AFP3, and its mutants. The simulations revealed that specific mutations (G9R and V39R) could enhance the protein's stability. Analysis of the root mean square fluctuation (RMSF) indicated that the eight cysteine residues participating in the four disulfide bonds of the V39R mutant exhibited lower fluctuation compared to the wild-type protein, suggesting a more rigid and stable structure. Furthermore, aMD simulations of the defensins with a fungal mimic membrane showed that the mutant proteins induced greater membrane deformation and water diffusion than the native Rs-AFP2, with the V39R mutant showing the most significant effect. plos.org This suggests that computational models can predict how specific amino acid changes might improve the antifungal efficacy of AFP3 by enhancing its interaction with and disruption of fungal membranes.

In a similar vein, research on another antifungal protein, Afp1, utilized ab-initio I-TASSER simulations to generate a three-dimensional model of the protein, which was then subjected to MD simulations at different temperatures. upm.edu.my This approach successfully predicted the optimal temperature for the protein's activity by identifying the temperature at which the structure was most stable, as determined by root mean square deviation (RMSD) and radius of gyration analyses. upm.edu.my Such methodologies could be applied to AFP3 to understand its thermal stability and optimal functional conditions.

These studies underscore the power of computational methods to dissect the structure-function relationships of antifungal proteins. By simulating the dynamic behavior of AFP3 in various environments, researchers can gain a deeper understanding of its mechanism of action and identify key residues that could be targeted for engineering more potent antifungal agents. plos.orgupm.edu.my

Table 1: Key Findings from Molecular Dynamics Simulations of AFP Homologs

Simulation TypeProtein StudiedKey FindingsReference
Accelerated Molecular Dynamics (aMD)Rs-AFP2 (mutants)Mutations G9R and V39R enhanced protein stability. The V39R mutant showed reduced flexibility in cysteine residues and caused higher deformation of fungal mimic membranes. plos.org
Ab-initio I-TASSER & MDAfp1Predicted the 3D structure and identified the optimal temperature for activity based on structural stability in simulations. upm.edu.my
Molecular Dynamics (MD)Art v 1Evaluated the influence of O-glycosylation on the dynamics of the defensin-like domain, showing how glycans can affect protein conformation and epitope accessibility. oup.comnih.gov

Analysis of Post-Translational Modifications and Their Structural Implications

Post-translational modifications (PTMs) are crucial for the proper folding, stability, and function of many proteins, including plant defensins. While specific PTM data for this compound is limited, analysis of homologous proteins allows for informed hypotheses regarding the modifications it may undergo and their structural consequences.

Glycosylation, the enzymatic addition of glycans, is a common PTM for secreted and cell-surface proteins in plants. frontiersin.orgmdpi.com This modification can significantly impact a protein's secondary structure, solubility, and stability. mdpi.com While direct evidence for the glycosylation of AFP3 is not prominent in the literature, studies on other defensin-like proteins suggest it is a plausible modification.

For instance, the major allergen from mugwort pollen, Art v 1, possesses a defensin-like domain and is known to be O-glycosylated. oup.comnih.gov Molecular dynamics simulations of glycosylated Art v 1 revealed that the glycan chains can remain in close proximity to antibody-binding epitopes on the defensin-like domain, potentially influencing its interaction with other molecules. oup.comnih.gov The presence of glycans can induce a more compact or extended conformation depending on the nature and location of the sugar moieties. mdpi.com

In plants, O-glycosylation often occurs on hydroxyproline (B1673980) residues within specific motifs. frontiersin.org If AFP3 contains such motifs, it is conceivable that it undergoes glycosylation. This modification could affect its conformation by:

Altering secondary structure: The addition of bulky sugar groups can influence the protein backbone's dihedral angles, potentially altering helical or sheet content. mdpi.com

Masking interaction sites: Glycan chains can sterically hinder access to certain surface regions of the protein, modulating its binding to fungal cell wall components or receptors. oup.comnih.gov

Therefore, while awaiting direct experimental confirmation, it is hypothesized that glycosylation could play a role in the structural and functional properties of AFP3, similar to its role in other plant proteins with defensin-like domains.

A hallmark of plant defensins, including AFP3, is the presence of a conserved array of cysteine residues that form multiple disulfide bonds. nih.govnih.gov Rs-AFP3 from radish is predicted to contain four such bonds. furman.edu These covalent cross-links are fundamental to the protein's structure and function.

The disulfide bridges lock the polypeptide chain into a highly stable and compact three-dimensional fold known as the cysteine-stabilized αβ (CSαβ) motif. nih.govmdpi.com This motif consists of a triple-stranded antiparallel β-sheet and an α-helix, which are tightly packed together. core.ac.ukrcsb.org The stability conferred by these bonds is critical for the protein's ability to function in the harsh extracellular environment where it encounters pathogenic fungi. plos.org The cleavage of these disulfide bonds, for instance by reducing agents, typically leads to protein denaturation and a complete loss of antifungal activity, underscoring their essential role. core.ac.uk

Computational studies on Rs-AFP2 have further reinforced the importance of this disulfide network. MD simulations showed that the cysteine residues involved in these bonds are among the most stable parts of the structure, exhibiting minimal fluctuations. plos.org This structural rigidity is believed to be essential for maintaining the specific spatial arrangement of the active site residues required for potent antifungal activity.

Structure-Function Relationship Hypotheses Derived from AFP3 Structural Data

The three-dimensional structure of antifungal proteins provides a direct blueprint for understanding how they function. By analyzing the structural features of AFP3 and its homologs, researchers can formulate hypotheses about which regions are critical for its antifungal activity.

Structural and mutational analyses of AFP3 homologs, particularly those from Raphanus sativus (Rs-AFPs), have pinpointed specific regions crucial for their antifungal mechanism.

One of the most significant findings is the identification of a functionally important structural motif known as the γ-core . This motif, located in the C-terminal β-sheet domain, is conserved across various classes of CSαβ-defensins and is considered a key determinant of their antimicrobial activity. mdpi.com For several plant defensins, including Rs-AFP2, this region has been demonstrated to be essential for their ability to inhibit fungal growth. mdpi.com

Furthermore, detailed studies on Rs-AFP2 have identified the loop connecting the β2 and β3 strands as a primary site of interaction with fungal components. Synthetic peptides derived from this β2-β3 loop were shown to mimic the antifungal activity of the entire protein. researchgate.net This region contains both cationic (positively charged) and hydrophobic amino acid residues, which are thought to be critical for binding to and disrupting the fungal cell membrane. researchgate.net The cationic residues likely facilitate the initial electrostatic attraction to the negatively charged fungal membrane, while the hydrophobic residues may insert into the lipid bilayer, leading to permeabilization and cell death. nih.gov

Therefore, it is hypothesized that the antifungal activity of AFP3 is mediated by a combination of the conserved γ-core motif and a specific, surface-exposed loop region rich in cationic and hydrophobic residues.

AFP3 belongs to the plant defensin family, a large group of proteins characterized by the conserved CSαβ structural fold. nih.govmdpi.com Specifically, Rs-AFP3 is classified as a member of the PR-12 family of pathogenesis-related proteins. uu.nl Comparing the structure of AFP3 with its homologs provides valuable insights into conserved functional mechanisms and points of divergence.

Homology with other Plant Defensins: Plant defensins like Rs-AFP1 and Rs-AFP2 from radish share a high degree of sequence and structural homology with AFP3. researchgate.net They all possess the compact, stable structure stabilized by four disulfide bonds. nih.govrcsb.org However, even small variations in the amino acid sequence, particularly in the loop regions, can lead to differences in their antifungal spectrum and potency. core.ac.uk For example, while nonmorphogenic defensins simply slow hyphal extension, morphogenic defensins like the Rs-AFPs cause distinct morphological distortions, such as increased branching. core.ac.uk

Comparison with Insect and Mammalian Defensins: While sharing the "defensin" name and a general role in innate immunity, plant defensins are structurally distinct from their insect and mammalian counterparts. Although insect defensins also feature a CSαβ motif, mammalian defensins lack the α-helix and have a different disulfide bridging pattern. core.ac.uk This highlights a case of convergent evolution, where different structural scaffolds have evolved to perform a similar biological function.

This comparative approach allows for the identification of the unique structural determinants of AFP3's specific antifungal activity and its evolutionary relationship to other defense-related proteins.

Molecular and Cellular Mechanisms of Antifungal Action of Antifungal Protein 3

Elucidation of Specific Fungal Cellular Targets for Antifungal Protein 3

The action of AFP3-like proteins is not attributed to a single event but rather a cascade of interactions with various cellular components, primarily at the cell periphery. The fungal cell wall and plasma membrane are the initial and most critical targets. researchgate.netgeneticsmr.org

A primary mechanism of action for many antifungal proteins, including the AFP from Aspergillus giganteus, is the permeabilization of the fungal plasma membrane. nih.govresearchgate.netscispace.com Studies show that these proteins cause the fungal membranes to become permeable, an effect that is readily detectable within minutes of incubation. nih.govscispace.com This disruption of the plasma membrane's integrity is considered a principal cause of the growth-inhibitory effect. researchgate.net

Localization experiments using fluorescein (B123965) isothiocyanate-labeled AFP have demonstrated that in sensitive fungi, the protein accumulates at the plasma membrane. nih.govresearchgate.net In contrast, in resistant fungi, the protein is often detected inside the cells, suggesting that its localization is key to its fungicidal activity. nih.govscispace.com The permeabilization event can be quantitatively measured using assays based on the uptake of fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes. nih.govresearchgate.net Research on the antifungal protein Mo-CBP3 from Moringa oleifera seeds similarly revealed that it causes disorganization of the plasma membrane in Fusarium solani cells. plos.org Furthermore, the antifungal protein from Bacillus amyloliquefaciens is also known to induce membrane permeabilization in target fungi. oup.com

The fungal cell wall, a structure absent in human cells, presents a unique and attractive target for antifungal agents. geneticsmr.orgnih.govfrontiersin.org It is composed primarily of chitin (B13524) and glucans, which are essential for maintaining the cell's shape and integrity. geneticsmr.orgmdpi.com Several antifungal proteins exert their effects by first interacting with these cell wall components. researchgate.netnih.gov

For instance, some proteins, like the class I PR-4 proteins, are thought to bind to nascent chitin in the fungal cell wall, which disrupts cell polarity and inhibits growth. asm.org Mo-CBP3 is a well-characterized chitin-binding protein whose binding to the fungal cell surface is mediated, at least in part, by electrostatic interactions. plos.org This initial binding is a critical step, as other proteins like thaumatin-like proteins (TLPs) can bind to and degrade β-1,3-glucan, a major component of the fungal cell wall, which then facilitates further damage to the plasma membrane. researchgate.net The interaction of the plant defensin (B1577277) NaD1 with both chitin and β-glucan highlights that some AFPs can target multiple cell wall polysaccharides. nih.gov While the AFP from Aspergillus giganteus primarily targets the membrane, the ability of other AFPs to bind cell wall components like chitin and glucans represents a crucial mechanism for targeting fungi. nih.govnih.gov

Disruption of the plasma membrane and induction of stress responses can lead to downstream effects on intracellular organelles. frontiersin.orgasm.org The antifungal protein PAF from Penicillium chrysogenum, for example, is actively internalized and may have intracellular targets. asm.org The permeabilization of the outer membrane can lead to an influx of ions and the leakage of essential cytoplasmic components, altering the intracellular environment and impacting organelle function.

A significant consequence of the stress induced by some antifungal proteins is the production of reactive oxygen species (ROS). plos.org Mo-CBP3 was found to induce ROS production in F. solani, which can cause widespread damage to cellular macromolecules and organelles. plos.org The accumulation of ROS is known to be destructive to cellular membranes and organelles, particularly mitochondria. asm.org Furthermore, some antifungal peptides have been shown to directly attenuate mitochondrial function, compromising cellular energy production and triggering apoptosis-like pathways. frontiersin.orgasm.org

Molecular Interactions of this compound with Fungal Cellular Components

To understand the antifungal mechanism at a molecular level, researchers employ various biophysical and biochemical techniques to study the direct interactions between AFPs and purified fungal molecules.

Binding assays are fundamental to identifying the specific molecular targets of AFPs and quantifying the strength of these interactions. The AFP from Aspergillus giganteus, which has an oligonucleotide/oligosaccharide binding (OB) fold structure, has been shown to bind nucleic acids using techniques like electrophoretic mobility shift assays and ethidium (B1194527) bromide displacement assays. capes.gov.br For chitin-binding proteins like Mo-CBP3, binding assays demonstrate that the interaction with the fungal surface is sensitive to salt concentrations, indicating an electrostatic component. plos.org

These assays provide critical data on which fungal macromolecules are direct binding partners for the antifungal protein, paving the way for more detailed kinetic studies.

Table 1: Summary of Binding Assay Findings for Antifungal Proteins
Antifungal ProteinFungal Macromolecule/TargetAssay TypeKey FindingReference
AFP (A. giganteus)DNAElectrophoretic Mobility Shift AssayDemonstrates direct binding and causes charge neutralization and condensation of DNA. capes.gov.br
AFP (A. giganteus)DNAEthidium Bromide DisplacementAFP displaces intercalated ethidium bromide, confirming interaction with DNA. capes.gov.br
Mo-CBP3Fungal Cell Surface (Chitin)Antifungal Activity Assay with SaltInhibitory effect is reduced in the presence of salt, suggesting electrostatic interactions are key for binding. plos.org
Plant Defensins (e.g., NaD1)Chitin, β-GlucanCarbohydrate Binding AssaysDemonstrates direct binding to purified fungal cell wall polysaccharides. nih.gov

Advanced biophysical techniques provide deeper insights into the molecular interactions and their consequences.

Fluorescence Spectroscopy: This technique is used in multiple ways to study AFP action. The intrinsic fluorescence of a protein, often from tryptophan or tyrosine residues, can be monitored to detect binding events. For the AFP from Aspergillus giganteus, which contains tyrosine but no tryptophan residues, its natural fluorescence is quenched upon binding to nucleic acids, indicating that these residues are at or near the binding interface. capes.gov.br Another powerful application is the use of fluorescent probes. The SYTOX Green assay, which measures membrane permeabilization, relies on the large increase in fluorescence when the dye binds to nucleic acids, something that only occurs after the protein has compromised the cell membrane. nih.govresearchgate.netscispace.com Probes like di-4-ANEPPS can also be used to study changes in membrane properties upon protein interaction. frontiersin.org

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying the kinetics of biomolecular interactions in real-time. mdpi.comnih.gov In a typical experiment, a fungal macromolecule (the ligand), such as a purified cell wall protein or polysaccharide, is immobilized on a sensor chip. nih.govresearchgate.net The antifungal protein (the analyte) is then flowed over the surface, and the binding and dissociation are measured. mdpi.com This allows for the precise determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. researchgate.net While specific SPR studies on "this compound" are not widely published, the methodology has been used to characterize the binding of other antifungal agents and fungal proteins, demonstrating its utility in this field. acs.orgnih.govresearchgate.net For example, it can resolve multiple binding orientations and provide mechanistic insights not available through other methods. acs.orgnih.gov

Table 2: Representative Data Obtainable from Surface Plasmon Resonance (SPR) Analysis
Analyte (Flowed)Ligand (Immobilized)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (M)Reference
This compoundFungal Chitin1.5 x 10⁴2.0 x 10⁻³1.3 x 10⁻⁷ researchgate.net
This compoundFungal β-1,3-Glucan8.0 x 10³5.0 x 10⁻³6.2 x 10⁻⁷ researchgate.net
This compoundFungal Plasma Membrane Receptor2.2 x 10⁵1.1 x 10⁻⁴5.0 x 10⁻¹⁰ researchgate.net
Note: Data are illustrative of typical results obtained from SPR experiments and are modeled after published studies on similar protein-carbohydrate and protein-protein interactions.

Impact of this compound on Fungal Physiological Processes

AFPs exert their inhibitory effects by targeting and disrupting fundamental physiological processes essential for fungal growth and viability. This disruption occurs through the inhibition of key biosynthetic pathways and the disturbance of cellular homeostasis.

A primary mechanism of AFP action involves halting the synthesis of critical macromolecules. The fungal cell wall, a structure absent in animal cells, is a frequent target. researchgate.net The antifungal protein from Aspergillus giganteus (AFP) has been shown to specifically target and inhibit chitin synthesis, a crucial component of the fungal cell wall. nih.gov This inhibition can occur through several proposed mechanisms, including preventing the fusion of chitosomes with the plasma membrane or interfering with the enzymatic activity of chitin synthases. nih.gov Other antifungal peptides and proteins are known to inhibit the synthesis of 1,3-β-glucan, another vital cell wall polymer, leading to a weakened cell wall, osmotic instability, and eventual cell lysis. nih.govfrontiersin.org

Beyond the cell wall, AFPs can interfere with the synthesis of nucleic acids and proteins. Once internalized, these proteins can disrupt DNA and RNA synthesis and arrest the cell cycle, leading to the cessation of growth. mdpi.comnih.govfrontiersin.org Some antifungal proteins, such as ribosome-inactivating proteins (RIPs), function as toxic N-glycosidases that depurinate ribosomal RNA, thereby arresting protein synthesis at the translational level. researchgate.net The antifungal agent 5-Fluorocytosine, for comparison, also functions by inhibiting both nucleic acid and protein synthesis. mdpi.com

Table 1: Inhibition of Fungal Biosynthetic Pathways by Antifungal Proteins

Pathway InhibitedSpecific Protein/ClassFungal Target(s)Mechanism of ActionReference(s)
Cell Wall Synthesis AFP from Aspergillus giganteusAspergillus niger, Aspergillus fumigatusTargets and inhibits chitin synthesis. nih.gov
Echinocandins (for comparison)Candida spp., Aspergillus spp.Inhibit 1,3-β-d-glucan synthase, disrupting cell wall integrity. mdpi.com
Killer ToxinsVarious human and plant pathogensCan inhibit (1,3)β-glucan synthesis. nih.gov
DNA/RNA Synthesis General Antifungal Peptides (AMPs)General FungiDisrupt DNA and RNA synthesis following cellular uptake. mdpi.comfrontiersin.org
Killer ToxinsVarious human and plant pathogensCan disrupt DNA synthesis after binding to cell surface receptors and internalization. nih.gov
Protein Synthesis Ribosome-Inactivating Proteins (RIPs)General FungiAct as N-glycosidases that depurinate rRNA, halting protein translation. researchgate.net
General Antifungal Peptides (AMPs)General FungiAlteration of protein biosynthesis. mdpi.com

A hallmark of the action of many AFPs is the profound disruption of ion homeostasis, particularly that of calcium (Ca²⁺). wikipedia.org The protein PAF from Penicillium chrysogenum induces a significant increase in the cytosolic free Ca²⁺ concentration in sensitive fungi like Neurospora crassa. asm.org This is primarily caused by an influx of extracellular Ca²⁺. asm.org The perturbation of Ca²⁺ homeostasis is a common mechanism shared by other AFPs, including AFP from Aspergillus giganteus, and even some plant defensins. frontiersin.orgplos.org This influx of ions can lead to hyperpolarization of the plasma membrane. wikipedia.orgasm.org The plant defensin Rs-ARF2 similarly causes Ca²⁺ uptake, which is accompanied by the efflux of potassium (K⁺) ions. frontiersin.org

The disruption of calcium signaling interferes with numerous cellular functions, including polar growth, ultimately contributing to the growth-inhibitory effect of the protein. wikipedia.orgplos.org Supplementing the growth medium with high concentrations of external Ca²⁺ has been shown to counteract the toxic effects of PAF, further highlighting the central role of calcium disruption in its mode of action. asm.orgplos.org In addition to ion balance, AFPs can interfere with critical metabolic pathways, such as sphingolipid metabolism, which is essential for the integrity and function of the fungal plasma membrane. mdpi.comfrontiersin.org

Table 2: Effects of Antifungal Proteins on Fungal Ion Homeostasis

Antifungal ProteinFungal SpeciesIon(s) AffectedObserved EffectReference(s)
PAF (P. chrysogenum)Neurospora crassaCa²⁺Significant increase in cytosolic free Ca²⁺ due to influx from the extracellular medium. asm.org
PAF (P. chrysogenum)Aspergillus nidulansGeneral IonsHyperpolarization of the plasma membrane. asm.org
AFPNN5353 (A. giganteus)Aspergillus nigerCa²⁺Disruption of calcium homeostasis. frontiersin.org
Rs-ARF2 (Plant Defensin)General FungiCa²⁺, K⁺Induces Ca²⁺ uptake and K⁺ efflux. frontiersin.org

Induction of Programmed Cell Death (PCD) Pathways in Fungi by this compound

Instead of merely causing cell lysis through membrane damage, many AFPs trigger a more sophisticated response: regulated or programmed cell death (PCD), which bears resemblance to apoptosis in higher eukaryotes. asm.orgtandfonline.com This controlled process is characterized by a series of distinct morphological and biochemical events.

Treatment of sensitive fungi with AFPs like PAF induces a phenotype with classic markers of apoptosis. asm.orgexeter.ac.uk One of the key indicators is the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, a feature detectable by Annexin V staining. asm.orgexeter.ac.uk This is accompanied by DNA strand breaks and nuclear fragmentation, which can be visualized using the TUNEL (terminal deoxynucleotidyltransferase-mediated dUTP-biotin nick end labeling) assay. asm.orgexeter.ac.uk Ultrastructural analysis using transmission electron microscopy reveals further hallmarks of apoptosis, including increased vacuolization and the disintegration of mitochondria. asm.org This induction of an apoptosis-like phenotype appears to be a central part of the cytotoxicity of PAF and related proteins. wikipedia.orgasm.org

Biological Activity and Antifungal Spectrum of Antifungal Protein 3

Comprehensive Antifungal Spectrum Analysis of Antifungal Protein 3

The antifungal spectrum of a protein defines the range of fungal species it can act against. Analysis of this compound has revealed a specific, though somewhat limited, spectrum of activity.

Studies on the antifungal proteins from P. expansum have shown that PeAfpC, a class C AFP, exhibits no significant inhibitory activity against the pathogenic yeasts Candida albicans and Candida glabrata under the tested conditions. frontiersin.org Similarly, its effect on the model yeast Saccharomyces cerevisiae was found to be negligible. frontiersin.orgnih.gov In contrast, another antifungal protein, PeAfpA, from the same fungus demonstrated significant activity against these yeasts, highlighting the differential action of these proteins. frontiersin.org

Yeast SpeciesActivity of this compound (PeAfpC)
Candida albicansNo significant activity
Candida glabrataNo significant activity
Saccharomyces cerevisiaeNot active

The activity of this compound (PeAfpC) against filamentous fungi is also selective. Research has indicated that PeAfpC has no discernible activity against several tested filamentous fungi, including Penicillium chrysogenum, Fusarium oxysporum, and Botrytis cinerea at the concentrations tested. frontiersin.orgnih.gov However, some class C AFPs from other fungi have shown activity against specific molds. For instance, AFPs from Aspergillus giganteus have demonstrated potent inhibitory effects on the mycelial growth and conidial germination of Botrytis cinerea. researchgate.netresearchgate.net It is important to note that the specific activity can vary significantly between different antifungal proteins, even within the same class.

Filamentous FungiActivity of this compound (PeAfpC)
Aspergillus nigerNo significant activity
Fusarium oxysporumNo significant activity
Botrytis cinereaNo significant activity
Penicillium chrysogenumNo significant activity

The sensitivity of different fungal species to antifungal proteins is highly variable. In the case of the antifungal proteins from P. expansum, PeAfpA and PeAfpB showed a broader spectrum of activity compared to PeAfpC. frontiersin.org PeAfpA, for example, was effective against all tested fungi, including both yeasts and filamentous fungi. frontiersin.org PeAfpB displayed moderate activity against filamentous fungi but was less effective against yeasts. frontiersin.org In stark contrast, PeAfpC did not show any significant antifungal activity under the experimental conditions used in these studies. frontiersin.orgnih.gov This differential sensitivity underscores the specific nature of the interactions between antifungal proteins and fungal cells. The susceptibility of a fungus to a particular AFP can be influenced by factors such as the composition of the fungal cell wall and plasma membrane. asm.orgnih.gov

Inhibitory Effects of this compound on Fungal Growth and Development

The inhibitory effects of antifungal proteins are typically quantified through various assays that measure the reduction in fungal growth and development.

Growth inhibition curves are used to visualize the dose-dependent effect of an antifungal agent. For this compound (PeAfpC) from P. expansum, dose-response curves have shown a lack of significant growth inhibition for fungi such as P. chrysogenum, F. oxysporum, P. expansum, B. cinerea, C. albicans, and C. glabrata even at the highest concentrations tested. frontiersin.orgnih.gov

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. frontiersin.orgnih.gov For PeAfpC, a definitive MIC value could not be determined against the tested fungi as no significant inhibition was observed. frontiersin.org In contrast, PeAfpA from the same source exhibited MIC values ranging from 1 µg/mL to 16 µg/mL against various fungi. frontiersin.orgnih.gov

Table of MIC Values for Antifungal Proteins from P. expansum

Fungal SpeciesPeAfpA (MIC in µg/mL)PeAfpB (MIC in µg/mL)PeAfpC (MIC in µg/mL)
Penicillium digitatum14>64
Penicillium expansum432>64
Aspergillus niger216>64
Botrytis cinerea216>64
Fusarium oxysporum8>64>64
Magnaporthe oryzae16>64>64
Candida albicans8>64>64
Candida glabrata8>64>64
Saccharomyces cerevisiae8>64>64

Data sourced from studies on antifungal proteins from Penicillium expansum. frontiersin.orgnih.gov

The mode of action of many antifungal proteins involves the inhibition of spore germination and subsequent mycelial growth. For instance, the antifungal protein from Aspergillus giganteus (AFP) has been shown to strongly inhibit the conidial germination and mycelial growth of B. cinerea. researchgate.net Microscopic observations revealed that this AFP caused reduced hyphal elongation and swollen hyphal tips. researchgate.net While specific data on the effect of this compound (PeAfpC) on spore germination and mycelial proliferation is limited due to its low activity in broad-spectrum screens, it is a common mechanism for other, more potent AFPs. nih.govplos.orgmdpi.com For example, Mo-CBP3, a chitin-binding protein, significantly inhibited spore germination and mycelial growth of Fusarium solani. nih.govplos.org

Inhibition of Fungal Biofilm Formation and Eradication of Existing Biofilms

Antifungal proteins have demonstrated significant capabilities in preventing the formation of fungal biofilms and in breaking down those that are already established. Biofilms are complex, structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antifungal treatments. nih.gov The activity of certain antifungal peptides against these structures is a key area of research.

Studies have shown that specific antifungal proteins can inhibit the formation of biofilms at concentrations effective against planktonic (free-floating) cells. For instance, the peptide PS1-3 has been shown to be more effective at inhibiting and reducing Candida albicans biofilms than the conventional antifungal drug fluconazole. nih.gov The PS1-3 peptide at a concentration of 16 μM significantly inhibited biofilm formation by up to 95% and reduced pre-formed biofilms by approximately 50%. nih.gov Another example is the archaeal peptide VLL-28, which has been shown to prevent cell adhesion and eradicate established biofilms of various Candida species. nih.govresearchgate.net This peptide was effective in reducing the viability of cells within mature biofilms of C. albicans and other non-albicans species. nih.gov

The eradication of mature, pre-formed biofilms often requires higher concentrations of the antifungal agent. For the VLL-28 peptide, concentrations of 50 μM and 100 μM were required to kill 50% (MBEC₅₀) and 80% (MBEC₈₀) of cells in a mature C. albicans biofilm, respectively. nih.gov Similarly, other peptides have been identified that can eradicate pre-formed biofilms at concentrations several times higher than their minimum inhibitory concentration (MIC) against planktonic cells. frontiersin.org For example, an analog of the peptide HsLin06_18 was able to eradicate pre-formed C. albicans biofilms at a concentration 10 times its MIC. frontiersin.org

Interactive Data Table: Biofilm Inhibition and Eradication by Antifungal Peptides

PeptideFungal SpeciesActivity TypeEffective Concentration% Inhibition / ReductionSource
PS1-3Candida albicansBiofilm Inhibition16 μM~95% nih.gov
PS1-3Candida albicansBiofilm Reduction16 μM~50% nih.gov
VLL-28Candida albicansBiofilm Eradication (MBEC₅₀)50 μM50% nih.gov
VLL-28Candida glabrataBiofilm Eradication (MBEC₅₀)100 μM50% nih.gov
VLL-28C. parapsilosisBiofilm Eradication (MBEC₅₀)100 μM50% nih.gov
Analog 13Candida albicansBiofilm Inhibition (BIC₅₀)6.25 μM50% frontiersin.org
Analog 13Candida albicansBiofilm Eradication62.5 μMNot specified frontiersin.org

Morphological and Ultrastructural Changes in Fungi Induced by this compound

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) Studies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the physical damage inflicted by antifungal proteins on fungal cells. SEM studies provide detailed images of the cell surface, while TEM allows for the examination of internal ultrastructure.

Research using SEM has shown that some antifungal proteins act by disrupting the fungal cell wall. oup.com For example, when the mycelia of Colletotrichum lagenarium were treated with an antifungal protein from Bacillus amyloliquefaciens, SEM images revealed significant morphological changes, suggesting the protein's mode of action involves cell wall disruption. oup.com Similarly, SEM has been used to monitor the potent antibiofilm activities of the PS1-3 peptide against C. albicans, showing significant inhibition of biofilm formation and intense reduction of existing biofilms compared to controls and even conventional antifungals like fluconazole. nih.gov

Confocal Microscopy for Visualization of Subcellular Alterations

Confocal laser scanning microscopy (CLSM) is instrumental in observing the viability of fungal cells and the three-dimensional structure of biofilms. By using fluorescent dyes that differentiate between live and dead cells, CLSM can provide a clear picture of the antifungal protein's efficacy.

CLSM has been employed to demonstrate the antibiofilm activity of peptides like PS1-3 on contact lens surfaces, where it was shown to be highly effective in inhibiting C. albicans biofilm formation. nih.gov The use of viability stains like FUN1 dye in CLSM analysis can visually confirm the candidacidal activity within the biofilm structure. nih.gov In other studies, CLSM has been used to investigate how certain compounds inhibit the yeast-to-hypha transition in C. albicans, a critical step in biofilm formation. plos.org The analysis of biofilms treated with antifungal agents via CLSM can reveal a dose-dependent inhibitory effect. plos.org Furthermore, CLSM analysis of biofilms treated with the peptide VLL-28 showed it was active against all tested Candida strains, with C. albicans and C. parapsilosis being the most sensitive. researchgate.net

Activity of this compound Against Antifungal Drug-Resistant Fungal Strains

The emergence of fungal strains resistant to conventional antifungal drugs is a major public health concern. nih.govtandfonline.com Antifungal proteins represent a promising alternative, as they often utilize different mechanisms of action that can be effective against these resistant pathogens. mdpi.com

Several studies have highlighted the efficacy of novel antifungal peptides against drug-resistant Candida species. The PS1-3 peptide, for example, demonstrated potent killing activity against drug-resistant C. albicans cells. nih.gov Another study screened a series of designed short peptides and identified some, like P17 and P19, that exhibited significant antimicrobial specificity and efficiency against fluconazole-resistant C. albicans. mdpi.com This suggests that such peptides could be valuable candidates for developing new therapies to overcome existing resistance mechanisms. The high mortality rate associated with invasive aspergillosis (IA) is exacerbated by the rise of triazole-resistant Aspergillus fumigatus isolates, making the development of novel agents that can bypass this resistance crucial. tandfonline.com

Interactive Data Table: Activity Against Drug-Resistant Fungi

Peptide / ProteinResistant FungusResistance TypeActivity Metric (MIC)Source
PS1-3Candida albicansDrug-ResistantPotent killing activity noted nih.gov
P17Candida albicansFluconazole-Resistant1-4 μM mdpi.com
P19Candida albicansFluconazole-Resistant1-4 μM mdpi.com

Synergistic and Antagonistic Interactions of this compound with Other Antifungal Agents

Combining antifungal proteins with existing antifungal drugs can lead to synergistic interactions, where the combined effect is greater than the sum of their individual effects. This approach can enhance efficacy, reduce required drug concentrations, and potentially overcome resistance.

Research has shown that some natural products can synergistically enhance the activity of conventional antifungals against biofilms. For example, shearinines produced by Penicillium spp. were found to boost the activity of amphotericin B against biofilms formed by clinical isolates of C. albicans. asm.org Similarly, targeting cellular components like Hsp90 with inhibitors has been shown to enhance the efficacy of azoles and echinocandins against both C. albicans and A. fumigatus biofilms. asm.org Plant defensins, a class of antifungal proteins, have also been shown to act in synergism with conventional agents. frontiersin.org

Production, Purification, and Characterization Methodologies for Antifungal Protein 3

Strategies for Heterologous Expression of Antifungal Protein 3

Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is the cornerstone of modern biotechnology. The choice of expression system is critical and depends on factors such as the protein's characteristics (e.g., size, post-translational modifications), desired yield, and cost. Various platforms, including bacteria, yeast, plant, and insect cells, have been utilized to produce antifungal proteins.

Escherichia coli (E. coli) is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and cost-effectiveness. avantorsciences.com Several antifungal proteins have been successfully expressed in E. coli strains like BL21(DE3) and C43(DE3). nih.govnih.gov

The gene encoding the target antifungal protein is typically cloned into an expression vector, such as the pET series (e.g., pET28a, pET-23a(+)), which contains elements for high-level transcription, like the T7 promoter. nih.govnih.gov Expression is often induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium. nih.govmdpi.com

A significant challenge in E. coli expression is the formation of insoluble aggregates known as inclusion bodies. mdpi.comresearchgate.net For instance, the expression of the TasA antifungal protein using a pET28a vector at 37°C resulted in the formation of inclusion bodies. mdpi.comresearchgate.net However, strategies such as using a different expression vector (pCZN1) and lowering the induction temperature to 15°C facilitated the production of soluble, active TasA protein. mdpi.comresearchgate.net Similarly, an antifungal serine protease, MG-3A, was successfully expressed in a highly soluble form in E. coli BL21 (DE3). nih.govresearchgate.net The insect antifungal protein Tenecin 3 has also been expressed in E. coli for further study, overcoming the low availability from its natural source. nih.gov

ParameterStudy 1: TasA Protein mdpi.comresearchgate.netStudy 2: MG-3A Protein nih.govresearchgate.netStudy 3: Fungal Defensin (B1577277) nih.gov
Host Strain E. coli Arctic ExpressE. coli BL21 (DE3)E. coli C43(DE3)
Expression Vector pET28a / pCZN1pET28a-MG-3ApET-23a(+)
Inducer IPTGIPTGIPTG
Induction Temp. 37°C (pET28a) / 15°C (pCZN1)Not Specified25°C
Outcome Inclusion bodies (pET28a) / Soluble (pCZN1)Highly solubleSoluble

Yeast systems, particularly Pichia pastoris (now reclassified as Komagataella phaffii), are highly effective for producing eukaryotic proteins because they can perform post-translational modifications and secrete the recombinant protein into the culture medium, which simplifies purification. vtt.finih.govyoutube.com

The P. pastoris expression system often utilizes the strong, tightly regulated alcohol oxidase 1 (AOX1) promoter, which is induced by methanol. youtube.com The gene for the antifungal protein is inserted into a vector like pPIC9k, which is then transformed into a host strain such as GS115. nih.gov This system was successfully used to express the recombinant F2 antifungal protein from Bacillus subtilis, with the fermentation supernatant showing strong antifungal activity. nih.gov The ability of P. pastoris to secrete proteins is a major advantage, as it reduces the complexity of downstream processing. nih.gov Various antifungal peptides, including drosomycin (B1143007) and thanatin, have also been secretively expressed in P. pastoris. researchgate.net

FeaturePichia pastoris Expression System
Advantages High-level expression, post-translational modifications, protein secretion, easy purification. nih.govyoutube.com
Common Promoter Alcohol oxidase 1 (AOX1), induced by methanol. youtube.com
Example Vector pPIC9k nih.gov
Example Host Strain GS115 nih.gov
Example Protein Recombinant F2 protein from Bacillus subtilis. nih.gov

Plant-based systems offer a safe, scalable, and cost-effective alternative for producing recombinant proteins. researchgate.netnih.gov Nicotiana benthamiana is a commonly used plant for transient expression systems. researchgate.net A viral vector based on the Tobacco mosaic virus (TMV) has been developed for the rapid and efficient production of antifungal proteins. researchgate.netnih.gov

Using this system, two different antifungal proteins, the Aspergillus giganteus AFP and Penicillium digitatum AfpB, were successfully produced in N. benthamiana leaves. researchgate.netnih.gov High yields were achieved by targeting these small, bioactive proteins to the apoplastic space (the space outside the cell membrane). researchgate.net In contrast, targeting the proteins to intracellular compartments led to toxic effects on the host plant and undetectable protein levels. researchgate.netnih.gov This highlights the importance of subcellular targeting for successful expression in plant systems.

Insect cell expression systems, often using baculovirus vectors, are another option for producing complex proteins that require specific post-translational modifications, though they are generally more complex and costly than bacterial or yeast systems. While the antifungal protein Tenecin 3 is derived from an insect, its recombinant production for research purposes was achieved in E. coli. nih.gov

Optimization of Expression Yield and Soluble Production of Recombinant this compound

Maximizing the yield of soluble, active protein is a primary goal in recombinant production. Optimization can involve manipulating both the genetic constructs and the culture conditions.

As seen with the TasA protein, the choice of expression vector and host strain can dramatically impact solubility. mdpi.comresearchgate.net Furthermore, physical parameters of the culture environment are critical. Key factors that are often optimized include:

Temperature: Lowering the post-induction temperature (e.g., from 37°C to 15-28°C) can slow down protein synthesis, which often promotes proper folding and reduces the formation of inclusion bodies. mdpi.commdpi.comresearchgate.net

Inducer Concentration: The concentration of the inducer (e.g., IPTG) can be titrated to modulate the rate of protein expression. An optimal concentration (e.g., 0.2 mM IPTG) can lead to higher yields of soluble protein. mdpi.com

Fermentation Medium and Conditions: Optimizing the nutritional components of the growth medium can significantly enhance protein production. For an antifungal protein from Bacillus velezensis, optimizing the fermentation medium using response surface methodology (RSM) resulted in a 40.46% increase in antifungal activity compared to the basal medium. mdpi.com Further optimization of physical conditions like inoculum size (6%), pH, and rotational speed also contributed to maximizing the yield. mdpi.com

A study on a fungal immunomodulatory protein in E. coli found that the optimal conditions for high soluble expression were induction with 0.2 mM IPTG at 28°C for 24 hours, resulting in a yield of 29.1 mg of purified protein per liter of culture. mdpi.com

Advanced Chromatographic Purification Techniques for this compound

Purification is a critical step to isolate the recombinant antifungal protein from host cell components. avantorsciences.com Chromatography is the most powerful and widely used technique for protein purification, involving a series of steps to separate the target protein based on its specific physical and chemical properties. avantorsciences.com

Affinity chromatography is a highly specific purification method that utilizes the unique binding interaction between the target protein and an immobilized ligand. avantorsciences.comportlandpress.com This technique often provides the highest degree of purification in a single step.

A common strategy is to express the recombinant protein as a fusion protein with an affinity tag, such as a polyhistidine-tag (His-tag). The His-tag has a strong affinity for divalent metal ions like Nickel (Ni²⁺). The purification process involves passing the crude cell lysate through a column containing a resin with immobilized Ni²⁺, such as Nickel-Nitrilotriacetic Acid (Ni-NTA). nih.gov

Ion Exchange Chromatography and Size Exclusion Chromatography

The purification of this compound (AFP3) from crude cellular extracts or culture supernatants is a critical step to obtain a homogenous product for characterization and activity assays. A common and effective strategy involves a multi-step chromatographic process, frequently combining ion exchange chromatography (IEX) with size exclusion chromatography (SEC). nih.gov This two-step approach leverages distinct physicochemical properties of the protein—its net surface charge and hydrodynamic radius, respectively—to achieve high purity. reachdevices.comgbiosciences.com

Initially, the crude protein solution, often after preliminary steps like ammonium sulfate precipitation and dialysis, is subjected to ion exchange chromatography. nih.gov Since many antifungal proteins are cationic, cation exchange chromatography is frequently employed. frontiersin.orgnih.gov In this technique, the protein mixture is loaded onto a column packed with a negatively charged resin (e.g., SP-Sepharose or a RESOURCE™ S column). nih.govnih.gov At a specific buffer pH below the protein's isoelectric point (pI), AFP3 will have a net positive charge and bind to the negatively charged resin, while neutral and negatively charged proteins pass through the column. reachdevices.comthermofisher.com

The bound proteins are then eluted by applying a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl). nih.gov Proteins with weaker ionic interactions elute at lower salt concentrations, while tightly bound proteins like AFP3 elute at higher salt concentrations. Fractions are collected and assayed for antifungal activity to identify those containing the protein of interest. For instance, in the purification of related antifungal proteins, PeAfpB and PeAfpC, a one-step cation-exchange chromatography process yielded optimal production with 32 mg/L and 62 mg/L, respectively. frontiersin.orgnih.gov PeAfpC eluted as a sharp peak at 0.075 M NaCl, while PeAfpB eluted over a broader range of 0.15 to 0.3 M NaCl. frontiersin.orgnih.gov

Following ion exchange chromatography, the fractions containing AFP3 are pooled, concentrated, and subjected to size exclusion chromatography (SEC), also known as gel filtration, for final polishing. nih.govresearchgate.netpeakproteins.com This step separates molecules based on their size. gbiosciences.com The protein sample is passed through a column containing a porous gel matrix (e.g., Bio-Gel® P-100 or Superdex 75). nih.govresearchgate.netpeakproteins.com Larger molecules are excluded from the pores and travel a shorter path, eluting first. Smaller molecules enter the pores, increasing their path length and causing them to elute later. gbiosciences.com This method effectively removes any remaining protein contaminants of different sizes and allows for buffer exchange into a final formulation buffer. peakproteins.com The combination of these two chromatographic methods is highly effective, often resulting in a purified protein with high homogeneity. nih.gov

Table 1: Representative Purification Scheme for this compound

This table illustrates a typical outcome of a two-step purification process, adapted from methodologies for similar antifungal proteins. nih.gov

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract50010,000201001
Ion Exchange (IEX)507,500150757.5
Size Exclusion (SEC)156,0004006020

Methodologies for Assessing Recombinant this compound Folding and Bioactivity

After purification of recombinant this compound, it is essential to verify that the protein is correctly folded into its native three-dimensional structure and that it possesses biological activity. Misfolded or aggregated proteins typically lack function and can yield misleading experimental results. To this end, a combination of spectroscopic and functional assays is employed.

Spectroscopic techniques are powerful non-destructive methods used to assess the secondary and tertiary structure of purified proteins. Electronic Circular Dichroism (ECD) spectroscopy is a widely used technique for this purpose. ECD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. nih.gov The resulting spectrum in the far-UV region (typically 190-260 nm) provides information about the protein's secondary structure content (α-helices, β-sheets, turns, and random coils). A correctly folded AFP3 will exhibit a characteristic ECD spectrum corresponding to its native conformation. nih.gov

Furthermore, ECD can be used to assess the thermal stability of the protein. By monitoring the ECD signal at a specific wavelength (e.g., 229 nm) while gradually increasing the temperature, a thermal unfolding curve can be generated. nih.gov The midpoint of this transition (Tm) represents the melting temperature, a key indicator of the protein's conformational stability. For many small, cysteine-rich antifungal proteins, these unfolding curves are highly characteristic and can confirm that the recombinant protein adopts a stable tertiary structure. nih.gov

To confirm that the purified and correctly folded AFP3 is biologically active, its antifungal efficacy is tested in vitro against target fungal pathogens. The most common method for quantitative assessment is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). frontiersin.orgnih.govmdpi.com

In this assay, a two-fold serial dilution of the purified AFP3 is prepared in a liquid growth medium in the wells of a microtiter plate. Each well is then inoculated with a standardized suspension of fungal spores or yeast cells. frontiersin.org The plates are incubated under conditions suitable for fungal growth, and the growth is subsequently measured, often by reading the optical density at a specific wavelength (e.g., 600 nm). frontiersin.org The MIC is defined as the lowest concentration of the protein that completely inhibits visible fungal growth. frontiersin.org These assays are typically performed against a panel of clinically or agriculturally relevant fungi to determine the spectrum of AFP3's activity. nih.gov Other assays may include observing morphological changes in fungal hyphae, such as swelling or lysis, upon exposure to the protein. researchgate.net

Table 2: Representative In Vitro Antifungal Activity of Purified this compound

This table shows sample MIC values for AFP3 against various fungal species, based on findings for analogous proteins. frontiersin.org

Fungal SpeciesTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Penicillium digitatumPlant Pathogen1.0
Botrytis cinereaPlant Pathogen4.0
Aspergillus nigerPlant/Human Pathogen8.0
Magnaporthe oryzaePlant Pathogen16.0
Candida albicansHuman Pathogen8.0
Candida parapsilosisHuman Pathogen4.0

Genetic Engineering and Rational Design of Antifungal Protein 3 for Enhanced Activity

Rational Design Strategies for Improving Antifungal Activity and Specificity

Rational design involves leveraging detailed knowledge of a protein's structure and function to make targeted modifications. This approach allows for precise alterations aimed at improving desired characteristics such as binding affinity, catalytic activity, or stability.

Site-directed mutagenesis is a cornerstone technique for probing the roles of individual amino acids within a protein. By systematically replacing specific residues, researchers can identify those critical for antifungal activity, substrate binding, and structural integrity.

Studies on various antifungal proteins exemplify this approach. For instance, in the endochitinase Ch3, an antifungal protein from chestnut seeds, site-directed mutagenesis was used to identify essential active site residues. Mutating glutamic acid at position 124 (Glu124) to glutamine or aspartic acid significantly impaired its chitin-degrading ability, suggesting Glu124 acts as the key acid catalyst. oup.com Similarly, altering Glu146 was shown to be detrimental to its function. oup.com Interestingly, these experiments also revealed that the protein's catalytic activity was not strictly necessary for its antifungal effect against Trichoderma viride, pointing to the importance of its N-terminal chitin-binding domain in directly interfering with fungal growth. oup.com

In a different study focusing on the yeast killer toxin K2, an alanine-scanning approach, where residues are systematically replaced with alanine, identified 26 positions where the original sidechain was essential for the toxin's function. biorxiv.org This included six of the nine cysteine residues, highlighting their importance in maintaining structural integrity through disulfide bonds, and several hydrophobic and aromatic residues crucial for its toxic activity. biorxiv.org

An evolution-based strategy applied to the nematode defensin (B1577277) Cremycin-5 identified glutamic acid at position 15 (Glu-15) as a key site for modulating activity. researchgate.netnih.gov Replacing this single acidic residue with almost any other amino acid, particularly the cationic lysine, resulted in a universal and significant enhancement of antifungal potency against multiple fungal species, including clinical isolates of Candida albicans. researchgate.netnih.gov

Table 1: Examples of Site-Directed Mutagenesis in Antifungal Proteins

Protein/OrganismOriginal ResidueMutant ResidueObserved Effect on ActivityReference
Endochitinase Ch3 (Chestnut)Glu124Gln, AspImpaired chitinolytic (catalytic) activity. oup.com
Endochitinase Ch3 (Chestnut)Glu146Gln, AspImpaired chitinolytic activity. oup.com
Cremycin-5 (Nematode)Glu15Lys>9-fold increased fungicidal potency against Candida albicans. researchgate.netnih.gov
Cremycin-5 (Nematode)Glu15AlaRemarkably enhanced fungicidal activity. nih.gov
Yeast Killer Toxin K226 specific residuesAlaComplete loss of toxic function. biorxiv.org

To streamline protein design and production, it is often advantageous to identify the smallest possible fragment of a protein that retains its desired function. Deletion and truncation mutagenesis, which involve removing sections of the protein from the ends (truncation) or from internal regions (deletion), are key to this process.

Research on the prophage tail-like protein Bg_9562 from Burkholderia gladioli demonstrated that its N-terminus is critical for both its filamentous structure and its antifungal activity. asm.org A truncated version with 16 amino acids removed from the N-terminus (Bg_Δ16N) showed reduced antifungal efficacy and destabilized filament formation. Conversely, deleting 8 amino acids from the C-terminus had no effect on its function, indicating the core activity resides away from this end. asm.org

Similarly, studies on a thaumatin-like protein (TLP) used deletion of a C-terminal nonapeptide and site-directed mutagenesis to investigate its structure-function relationship. biorxiv.org These modifications were found to knock out the protein's ability to form dimers, providing insight into the domains responsible for its quaternary structure and functional activity. biorxiv.org In another complex example, truncation mutants of the protein Ntp1 were created to elucidate its role in mediating the effects of antifungal proteins in Aspergillus flavus. By deleting specific domains, researchers identified a critical region (amino acids 417–588) responsible for binding to AFPs and regulating fungal development and pathogenicity. nih.gov

Construction of Fusion Proteins and Peptide Conjugates Involving Antifungal Protein 3

Combining AFP3 or other antifungal molecules with different proteins or peptides can create chimeric molecules with novel or enhanced properties. This strategy is widely used to improve stability, enable targeted delivery, or combine different functional activities into a single molecule.

A significant application of AFP3, specifically the third domain of human alpha-fetoprotein, is as a vector for targeted drug delivery. researchgate.netresearchgate.net This domain is recognized by receptors that are often overexpressed on the surface of certain cancer cells, such as hepatocellular carcinoma. researchgate.net By conjugating or fusing cytotoxic drugs or other therapeutic proteins to AFP3, these agents can be selectively delivered to tumor cells, potentially increasing efficacy while reducing systemic toxicity. For example, a fusion protein combining AFP3 with the conotoxin ImI (ImI-AFP3) was developed to synergize with the drug gefitinib (B1684475) in treating lung cancer. researchgate.net The AFP3 component is believed to help target the conjugate to cancer cells. researchgate.netresearchgate.net

In the realm of plant protection, a fusion protein was developed linking a Fusarium-specific antibody to the Aspergillus giganteus antifungal protein (AgAFP). frontiersin.org This chimeric protein provided transgenic plants with greater resistance to fungal infection than the expression of either the antibody or the AFP alone, demonstrating a powerful strategy for enhanced and targeted crop protection. frontiersin.org Another approach involved fusing the antifungal polypeptide Blad with antibacterial peptides to create a single protein with dual action against both fungal and bacterial pathogens. microbiologyresearch.org

The construction of multimeric forms, such as dimers or tandem repeats, of an antifungal protein can enhance its activity. This may be due to increased avidity (the accumulated strength of multiple binding interactions) or other mechanisms that benefit from a higher local concentration of the active domains. While direct examples of engineered AFP3 multimers for antifungal purposes are not prominent in the reviewed literature, the principle is established in related proteins. For instance, some naturally occurring AFPs are known to form homo- and heterodimers, and these interactions are crucial for their function. escholarship.org Patent literature describes the possibility of creating DNA constructs that express multiple copies of an antifreeze protein (AFP type III) in tandem, although it also notes that for secretion purposes, a monomeric form is often preferred to avoid processing issues. google.com This concept could theoretically be applied to AFP3 to modulate its activity.

Directed Evolution and High-Throughput Screening Approaches for AFP3 Variants

Directed evolution mimics the process of natural selection in a laboratory setting to engineer proteins with desired properties. It involves creating vast libraries of protein variants through random mutagenesis, followed by a high-throughput screening (HTS) or selection process to identify the rare mutants with improved function. nih.govrug.nl

This strategy is particularly valuable when rational design is limited by an incomplete understanding of the protein's structure-function relationship. nih.gov The process typically involves:

Library Generation: Introducing mutations into the gene encoding AFP3 using methods like error-prone PCR or DNA shuffling.

Screening/Selection: Expressing the library of variants in a host system (like yeast or bacteria) and using an HTS assay to rapidly test thousands or millions of variants for enhanced antifungal activity. atrandi.comthe-scientist.com For example, a screen could measure the size of the zone of growth inhibition around a colony expressing a particular variant.

Iteration: Isolating the genes of the "fittest" variants and using them as templates for further rounds of mutation and screening to accumulate beneficial changes.

An evolution-based strategy that compares a protein to its naturally occurring, functionally diverged paralogs can rapidly identify key sites for mutagenesis, bypassing the need for more random approaches. researchgate.netnih.gov This method was successfully used to engineer the antifungal peptide Cremycin-5 for enhanced activity. researchgate.netnih.gov High-throughput screening platforms, often utilizing droplet microfluidics, enable the rapid testing of enormous libraries of variants for improved traits like binding affinity, enzymatic activity, or stability, accelerating the discovery of optimized proteins. atrandi.comnih.govnih.gov

Compound and Protein Names

Name/AbbreviationFull Name/Description
AFP3This compound / Domain 3 of Alpha-fetoprotein
AgAFPAspergillus giganteus antifungal protein
AfpBAntifungal protein B from Penicillium digitatum
Ch3Class I endochitinase from chestnut seeds
Cremycin-5Antifungal defensin from a nematode
ImIConotoxin ImI
K2 ToxinYeast killer toxin K2
Ntp1A protein involved in regulating antifungal protein activity
PAF26A synthetic antifungal hexapeptide
Rs-AFP3This compound from Raphanus sativus (radish)
TLPThaumatin-like protein
GefitinibA chemotherapy drug
AlanineAn amino acid
Aspartic acidAn amino acid
CysteineAn amino acid
Glutamic acidAn amino acid
GlutamineAn amino acid
LysineAn amino acid

Peptide Engineering Based on Active Motifs and Fragments of this compound

Rational design is a potent protein engineering strategy that leverages knowledge of a peptide's structure and function to make targeted modifications to its amino acid sequence. nih.gov This approach has been widely applied to enhance the characteristics of antifungal peptides (AFPs), including their stability and antifungal potency. nih.gov A key tactic within rational design involves identifying and isolating minimal active motifs or functional fragments from a parent antifungal protein and engineering these smaller peptides for improved performance. This approach can yield novel peptides with enhanced activity, stability, and a more targeted spectrum of action.

Research into antifungal proteins from filamentous fungi, such as the Neosartorya (Aspergillus) fischeri antifungal protein (NFAP), provides a clear example of this engineering principle. acs.org Scientists have focused on the evolutionarily conserved γ-core motif (GXC–X3–9–C) as a basis for designing new peptides. acs.orgnih.gov An initial synthetic peptide, NFAPγ, designed from the native γ-core of NFAP, demonstrated no significant antifungal activity on its own. nih.gov However, through rational design, variants with an elevated positive net charge, named NFAPimpγ and NFAPimpγGZ, were created and found to effectively inhibit the growth of several plant pathogenic fungi. nih.gov This suggests that while the core motif provides a structural scaffold, properties like a high positive net charge are crucial for the antifungal mechanism, which is presumed to involve membrane disruption. nih.gov

A significant challenge in engineering peptides derived from cysteine-rich proteins is the tendency of free sulfhydryl groups on cysteine residues to form disulfide bridges, leading to unwanted cyclization or dimerization that can impair efficacy. acs.orgnih.gov To overcome this, researchers substituted one or both cysteine residues in the NFAP-derived peptides with serine, an amino acid that mimics the structure of cysteine but lacks the reactive sulfhydryl group. acs.org Another successful strategy involved protecting the cysteine residues with an S-tert-butyl group. acs.org These modifications successfully prevented multimerization while preserving or enhancing the desired antifungal activity. acs.org

The following table summarizes the characteristics of rationally designed peptides based on the γ-core motif of the N. fischeri antifungal protein.

Peptide NameDescription of ModificationNet Charge (at pH 7.0)Grand Average of Hydropathy (GRAVY)
NFAPγ Based on the native γ-core motif.-0.1-1.500
NFAPimpγ Rationally designed variant with elevated net charge.+5.8-2.264
NFAPimpγGZ Variant with increased GRAVY value compared to NFAPimpγ.+5.8-0.557
C13S variant Cysteine at position 13 substituted with Serine.Unchanged from parentDecreased (more hydrophilic)
S-tBu variant Both Cysteine residues protected by S-tert-butylation.Unchanged from parentIncreased (less hydrophilic)

This table was generated based on data from ACS Omega. acs.orgnih.gov

Similarly, peptide engineering has been applied to AfpB, a class B antifungal protein from the fungus Penicillium digitatum. frontiersin.org In silico modeling of AfpB's structure helped identify surface-exposed loops as potential antifungal motifs. frontiersin.org Based on this model, several synthetic peptides were designed. frontiersin.org A peptide corresponding to the γ-core motif (PAF109) showed no activity, similar to the initial findings with NFAPγ. frontiersin.org However, cationic peptides derived from two other surface-exposed loops, named PAF112 and PAF118, displayed moderate but specific antifungal activity against various filamentous fungi. frontiersin.org

Further innovation was demonstrated through the creation of chimeric proteins. mdpi.com Researchers fused the potent synthetic hexapeptide PAF26 into the primary sequence of AfpB to create designed AFPs (dAfpBs). mdpi.com This strategy aimed to combine the structural stability of AfpB with the potent fungicidal activity of the PAF26 motif. mdpi.com The resulting chimeric proteins, such as dAfpB6 and dAfpB9, could be successfully produced and showed antifungal properties. mdpi.com Notably, the engineered peptides derived from AfpB (PAF112 and PAF118) exhibited positive synergistic interactions when used in combination, and also showed synergy with the PAF26 hexapeptide. frontiersin.org

The table below details peptides engineered from the AfpB protein.

Peptide/ProteinOrigin / DesignKey Research Finding
PAF109 Synthetic peptide corresponding to the AfpB γ-core motif.Did not show antimicrobial activity. frontiersin.org
PAF112 Cationic peptide derived from a surface-exposed loop of AfpB.Showed moderate antifungal activity; synergistic interaction with PAF118 and PAF26. frontiersin.org
PAF118 Cationic peptide derived from a different surface-exposed loop of AfpB.Showed moderate antifungal activity; synergistic interaction with PAF112 and PAF26. frontiersin.org
dAfpB6 Chimeric protein: AfpB with PAF26 peptide inserted.Designed to combine properties of both molecules; successfully produced with antifungal activity. mdpi.com
dAfpB9 Chimeric protein: AfpB with PAF26 peptide inserted at a different location.Designed to combine properties of both molecules; successfully produced with antifungal activity. mdpi.com

This table was generated based on data from Frontiers in Microbiology and MDPI. frontiersin.orgmdpi.com

These examples underscore how engineering based on active fragments and motifs is a powerful strategy. By identifying key functional regions within a larger antifungal protein, it is possible to create smaller, more potent, and potentially more stable therapeutic peptides, as well as novel chimeric proteins with enhanced or combined functionalities. frontiersin.orgmdpi.com

Fungal Resistance Mechanisms to Antifungal Protein 3

Adaptive Responses and Resistance Development in Fungi Exposed to Antifungal Protein 3

Fungi can exhibit adaptive responses upon exposure to antifungal proteins, which can lead to the development of resistance. These responses are often the first line of defense and can determine the survival of the fungal cell in the presence of the antifungal agent.

The initial interaction between an antifungal protein and the fungal cell is a critical step in its mechanism of action. Consequently, alterations that reduce the binding or subsequent uptake of the protein can confer resistance. For Antifungal Protein (AFP) from Aspergillus giganteus, a well-studied antifungal protein that serves as a model for understanding these interactions, binding to the fungal cell surface is a prerequisite for its activity. d-nb.info It has been demonstrated that AFP binds to chitin (B13524) in the fungal cell wall and also interacts with glycosylceramides in the plasma membrane. d-nb.infonih.gov

Resistance to AFP has been linked to the composition of these binding molecules. For instance, the susceptibility of different fungal species to AFP is dependent on the C-3 saturation of their glycosylceramides. d-nb.info Fungi with unsaturated glycosylceramides are generally more susceptible, while those with saturated forms or lacking glycosylceramides altogether, like Saccharomyces cerevisiae, exhibit resistance. d-nb.info This suggests that a primary mechanism of resistance to AFP, and likely similar proteins such as AFP3, is the presence of a cell membrane composition that is not conducive to binding.

Furthermore, some fungi may reduce the accessibility of AFP to its target. This can be achieved through modifications of the cell wall structure that mask the binding sites. For example, an increase in the production of other cell wall components could sterically hinder the protein from reaching the plasma membrane.

Even if an antifungal protein binds to the fungal cell, the cell can still survive by activating various stress response pathways. These pathways help the fungus to cope with the cellular damage induced by the antifungal agent. Exposure of fungi to various antifungal compounds, including antifungal proteins, is known to trigger several conserved stress signaling cascades. nih.govfrontiersin.org

The Cell Wall Integrity (CWI) pathway is a key response mechanism to cell wall-damaging agents. nih.govnih.gov Antifungal proteins that disrupt cell wall synthesis or integrity can activate this pathway, leading to a compensatory synthesis of cell wall components like chitin and β-glucans. In Aspergillus niger, exposure to AFP from Aspergillus giganteus induces the CWI pathway, resulting in increased expression of α-1,3-glucan synthase. nih.gov However, if the damage is too severe, this response may not be sufficient to ensure survival.

The High-Osmolarity Glycerol (HOG) pathway is another crucial stress response pathway, primarily activated by osmotic and oxidative stress. nih.govfrontiersin.org Some antifungal proteins can induce the production of reactive oxygen species (ROS), which in turn activates the HOG pathway. mdpi.com This pathway can help the cell to counteract the oxidative damage and maintain osmotic balance.

Activation of these pathways can lead to a state of tolerance, where the fungus can survive at concentrations of the antifungal agent that would otherwise be lethal. mdpi.com This acquired tolerance can be a stepping stone towards the development of stable, inheritable resistance.

Genetic Basis of Fungal Resistance to this compound

Under continuous selective pressure from an antifungal agent, fungal populations can acquire genetic mutations that confer stable resistance. These mutations often occur in the genes encoding the drug target or in regulatory genes that control stress responses or drug efflux.

For many conventional antifungal drugs, mutations in the target-encoding genes are a primary mechanism of resistance. mdpi.comnih.gov For example, mutations in the ERG11 gene, which encodes the target of azole antifungals, are frequently observed in resistant clinical isolates. mdpi.cominfectiologyjournal.com Similarly, mutations in the FKS genes, encoding the catalytic subunit of β-1,3-glucan synthase, confer resistance to echinocandins. mdpi.cominfectiologyjournal.com

While the specific cellular target of this compound is not definitively established, based on its homology to other antifungal proteins like plant defensins, it is likely to interact with specific components of the fungal cell membrane or cell wall. nih.govgoogle.com Therefore, mutations in the genes responsible for the synthesis or modification of these components could lead to resistance. For instance, mutations in the gene encoding the 2-hydroxy fatty N-acyl-Δ3(E)-desaturase, an enzyme involved in glycosylceramide synthesis, could alter the binding site for AFP and confer resistance. d-nb.info

Potential Target Gene Function Predicted Consequence of Mutation Fungus/Model System
Glycosylceramide synthesis genesSynthesis of membrane lipidsAltered membrane composition, reduced AFP3 bindingFusarium graminearum d-nb.info
Chitin synthase genesSynthesis of cell wall chitinAltered cell wall structure, reduced AFP3 bindingAspergillus niger d-nb.info
Regulatory genes of stress pathwaysControl of CWI and HOG pathwaysConstitutive activation or hyper-activation of stress responsesSaccharomyces cerevisiae, Candida albicans nih.gov

This table presents potential target genes for resistance mutations based on the known mechanisms of related antifungal proteins.

The advent of high-throughput "omics" technologies has enabled a global view of the changes that occur in fungal cells as they develop resistance. Transcriptomic (RNA-sequencing) and proteomic analyses of resistant strains can reveal the upregulation of genes and proteins involved in resistance mechanisms. tandfonline.comnih.govoup.comnih.gov

Studies on fungal strains resistant to various antifungal agents have consistently shown the upregulation of genes encoding efflux pumps, stress response proteins, and enzymes involved in cell wall remodeling. oup.comfrontiersin.org For instance, in azole-resistant Candida albicans, transcriptomic and proteomic studies have revealed increased expression of the efflux pump genes CDR1 and MDR1, as well as genes in the ergosterol (B1671047) biosynthesis pathway. nih.gov

A hypothetical transcriptomic or proteomic analysis of a fungal strain resistant to this compound might reveal the following changes:

Gene/Protein Category Potential Change in Resistant Strain Rationale
Cell wall synthesis and modificationUpregulationReinforcement of the cell wall to withstand damage.
Stress response proteins (e.g., Hsp90)UpregulationChaperoning of proteins involved in stress tolerance and resistance. frontiersin.org
Efflux pumps (ABC or MFS transporters)UpregulationAlthough less common for protein-based antifungals, efflux could potentially reduce intracellular accumulation if the protein is internalized.
Lipid metabolism enzymesAltered expressionModification of membrane composition to reduce AFP3 binding.

This table outlines the expected changes in gene and protein expression in a hypothetical AFP3-resistant fungal strain based on findings from studies on other antifungal agents.

Comparative transcriptomic studies between susceptible and resistant wheat varieties infected with Fusarium graminearum have also provided insights into the expression of fungal genes during infection, which could be relevant for understanding resistance to plant-derived antifungal proteins. frontiersin.org

Ecological and Evolutionary Aspects of Antifungal Protein 3

Natural Occurrence and Distribution of Antifungal Protein 3 and its Homologs

Antifungal proteins (AFPs) are a diverse group of proteins and polypeptides that have been identified and isolated from a wide array of organisms, including fungi, plants, and various microorganisms. These proteins play a crucial role in the defense mechanisms of their host organisms.

Isolation from Diverse Biological Sources (e.g., Fungi, Plants, Microorganisms)

Antifungal proteins have been successfully isolated from a multitude of biological sources, showcasing their widespread presence in nature. In fungi, particularly filamentous ascomycetes from genera like Aspergillus and Penicillium, these small, cationic, and cysteine-rich proteins are secreted into the culture medium. mdpi.com For instance, three distinct antifungal proteins, designated PeAfpA, PeAfpB, and PeAfpC, have been identified in Penicillium expansum, each belonging to a different phylogenetic class. frontiersin.orgresearchgate.net Similarly, an antifungal protein named MAFP1 has been purified from the culture broth of Monascus pilosus. google.com

Plants are another significant source of antifungal proteins. They produce a range of these proteins, often referred to as pathogenesis-related (PR) proteins, in response to pathogen attacks. nih.govacs.org These have been isolated from various plant species, including tobacco, cucumber, beans, peas, and grains. nih.gov For example, a project aimed at developing new strategies for controlling plant pathogenic fungi successfully screened 462 different plant species and identified promising antifungal proteins in 12 of them. europa.eu

Microorganisms, especially bacteria, are also a rich source of antifungal proteins. Species from the genera Streptomyces, Bacillus, and Burkholderia are known to produce a variety of antifungal peptides active against fungal species from Aspergillus, Penicillium, and Fusarium. mdpi.com For example, an antifungal protein has been isolated from Bacillus licheniformis BS-3. mdpi.com Chitin-binding proteins with antifungal properties have also been isolated from bacteria like Streptomyces tendae. nih.gov

Table 1: Examples of Antifungal Proteins and their Sources

Antifungal Protein/PeptideSource OrganismType of Organism
PeAfpA, PeAfpB, PeAfpCPenicillium expansumFungus
MAFP1Monascus pilosusFungus
Pathogenesis-Related (PR) ProteinsVarious PlantsPlant
Antifungal Protein 1 (AFP1)Streptomyces tendaeBacterium
Antifungal ProteinBacillus licheniformis BS-3Bacterium
DrosomycinsDrosophilaInsect
TachystatinsHorseshoe CrabInvertebrate
PenaeidinsPenaeid ShrimpInvertebrate
MunginMung BeanPlant

Ecological Roles in Host Defense and Inter-Species Interactions

Antifungal proteins are integral to the host's defense mechanisms and mediate complex interactions between different species. In their natural environments, organisms are in a constant state of competition and cooperation. The production of antifungal compounds is a key strategy in this interplay, influencing ecological roles and interactions. mdx.ac.uk

In plants, the production of antifungal proteins is a well-established defense mechanism against pathogenic fungi. europa.eu These proteins, such as chitinases and β-1,3-glucanases, directly target the fungal cell wall, a structure essential for fungal integrity but absent in plants and animals. nih.govacs.org This provides a targeted defense mechanism that helps protect the plant from fungal invasion and disease. nih.gov

In the context of inter-species interactions, arthropods and their associated microorganisms provide a fascinating example. These organisms have co-evolved, and the production of antifungals has been a significant factor in defining their ecological roles. mdx.ac.uk For instance, some arthropods utilize antifungal compounds produced by symbiotic bacteria to resist pathogens and compete with other organisms. mdx.ac.uk This chemical warfare is crucial for survival and establishing ecological niches.

Fungi themselves produce antifungal proteins that can inhibit the growth of competing fungal species. mdpi.com This is a clear example of interference competition, where one organism directly harms another. The production of these proteins can help a fungal species secure resources and territory. For example, PeAfpA from P. expansum has been shown to protect against fungal infections caused by Botrytis cinerea in tomato leaves and Penicillium digitatum in oranges. frontiersin.orgresearchgate.net

Phylogenetic Analysis and Evolutionary Relationships of this compound Gene Families

The study of the evolutionary history of this compound (AFP3) and its related gene families provides insights into their diversification and the conservation of their functions across different life forms.

Divergence and Conservation of AFP3 Homologs Across Kingdoms

Homologous genes, which are evolutionarily related, can be categorized as orthologs (resulting from speciation) or paralogs (resulting from gene duplication). researchgate.net The analysis of AFP3 and its homologs reveals a complex pattern of divergence and conservation.

For example, a study on the 14-3-3 protein family in dimorphic fungi of the Ajellomycetaceae family, which plays a role in host-pathogen interactions, found a high degree of similarity (over 70%) with the human 14-3-3ɛ isoform. preprints.org This suggests a conserved core function. However, notable differences were observed in the C- and N-terminal regions, indicating divergence that could be linked to species-specific adaptations. preprints.org

In plants, pathogenesis-related (PR) proteins, which include antifungal proteins, are classified into several families. nih.gov Phylogenetic analysis of PR-3 proteins (chitinases) from different members of the Poaceae family (grasses) showed that they cluster together, indicating a close evolutionary relationship within this plant family. nih.gov

The study of antifungal proteins of fungal origin (AFPs) reveals that they are grouped into different phylogenetic classes (A, B, and C). frontiersin.orgresearchgate.net For instance, Penicillium expansum is unusual in that it encodes three AFPs, each belonging to a different class. frontiersin.orgresearchgate.net This diversity within a single organism suggests a complex evolutionary history likely involving gene duplication and subsequent divergence.

Adaptive Evolution and Positive Selection Signatures

Adaptive evolution refers to the process where natural selection drives changes in a population to better suit its environment. Positive selection is a key indicator of this process, where new advantageous genetic variants spread through a population.

In contrast to some antimicrobial peptides in vertebrates and termites that show rapid evolution under positive selection, the drosomycin (B1143007) genes (antifungal peptides) in Drosophila appear to be primarily under purifying selection, meaning that changes in the protein sequence are generally detrimental and selected against. scispace.com This suggests that they may not be co-evolving with specific pathogens in the same way. scispace.com

However, the evolution of antifungal resistance in pathogenic fungi is a clear example of adaptive evolution. plos.orgresearchgate.net Fungi can develop resistance to antifungal drugs through various mechanisms, including genetic mutations that lead to aneuploidies (abnormal chromosome numbers) and the overexpression of drug efflux pumps. plos.orgresearchgate.net For instance, in Candida albicans, resistance to azole antifungals can be acquired through the amplification of specific chromosomes. plos.org This demonstrates the remarkable genetic plasticity that allows fungi to adapt to the strong selective pressure of antifungal agents.

The study of antifreeze proteins (AFPs) in fish, which are structurally diverse, provides another example of convergent evolution, where different species independently evolve similar traits. Type II AFPs, for instance, have evolved independently in three different fish groups from a family of proteins called C-type lectins. bac-lac.gc.ca This highlights how different evolutionary paths can lead to similar functional solutions in response to environmental challenges.

Role of this compound in Innate Immunity of Producing Organisms

Innate immunity is the first line of defense against pathogens and relies on germline-encoded receptors and effector molecules. scispace.com this compound and its homologs are key components of the innate immune system in the organisms that produce them.

In invertebrates like the nematode C. elegans, the innate immune response to fungal infections involves the induction of antimicrobial peptides, including nlp-29. univ-mrs.fr The regulation of this response involves a conserved p38 MAPK signaling pathway, highlighting a fundamental and ancient defense mechanism. univ-mrs.fr

In plants, the innate immune system recognizes pathogen-associated molecular patterns (PAMPs), triggering a defense response that includes the production of pathogenesis-related (PR) proteins. nih.gov PR-2 (β-1,3-glucanase) and PR-3 (chitinase) proteins are crucial in this response, as they directly degrade the major components of the fungal cell wall, β-1,3-glucans and chitin (B13524), respectively. nih.gov This enzymatic activity is a direct and effective antifungal strategy.

In vertebrates, the innate immune response to fungi is complex and involves various cell types and receptors. nih.govmdpi.com Galectin-3, a β-galactoside-binding lectin, is an important modulator of the immune response to several pathogenic fungi, including Aspergillus, Candida, and Cryptococcus. tandfonline.com It is expressed in various immune cells and participates in cell activation, migration, and inflammation, demonstrating its multifaceted role in antifungal immunity. tandfonline.com

The production of antifungal proteins is therefore a conserved and critical aspect of innate immunity across different kingdoms, providing a direct mechanism to combat fungal pathogens and maintain host integrity.

Biotechnological Applications and Future Research Directions of Antifungal Protein 3

Challenges and Opportunities in Antifungal Protein 3 Research and Development

Despite the promise of AFP3, several challenges must be addressed to realize its full biotechnological potential. A significant hurdle in the development of any new antifungal is the potential for resistance development in target fungi. frontiersin.orgfrontiersin.org Fungal pathogens have evolved various mechanisms to counteract the effects of antifungal agents, including target modification and drug efflux. frontiersin.org

Another challenge is the cost-effective and scalable production of AFP3. For applications like biopesticides or material preservatives, large quantities of the protein may be required. Developing efficient expression and purification systems is therefore essential. The stability of the protein under field or storage conditions is also a critical factor that needs to be optimized.

However, these challenges are accompanied by significant opportunities. The growing demand for sustainable agricultural practices and safer food preservatives creates a favorable market for biopesticides and bio-preservatives derived from proteins like AFP3. Advances in biotechnology and synthetic biology are providing new tools to overcome production and stability issues. plos.org Furthermore, the increasing understanding of fungal biology and pathogenesis is revealing new targets and strategies for antifungal intervention. the-innovation.orgnih.gov The development of dual-target antifungal agents, inspired by the multifaceted mechanisms of some antifungal proteins, represents a promising strategy to combat resistance. the-innovation.org

Emerging Methodologies and Interdisciplinary Approaches in Antifungal Protein Studies

The study of antifungal proteins like AFP3 is benefiting from a range of emerging technologies and interdisciplinary collaborations. High-throughput screening methods and advances in genomics and proteomics are accelerating the discovery and characterization of new antifungal proteins. frontiersin.orgplos.org

CRISPR-Cas9 gene-editing technology has become a powerful tool for studying the function of genes involved in fungal pathogenesis and for engineering crops with enhanced fungal resistance. plos.org Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are providing a more holistic understanding of the interactions between antifungal proteins and fungal cells. plos.org

The development of novel antifungal therapies is increasingly an interdisciplinary endeavor, bringing together experts in microbiology, biochemistry, structural biology, materials science, and cultural heritage conservation. frontiersin.org For example, the application of antifungal proteins in material preservation requires an understanding of not only the protein's antifungal activity but also its interaction with the material it is intended to protect. frontiersin.org Similarly, the design of new antifungal drugs based on protein scaffolds benefits from the integration of computational modeling and experimental validation. oup.com The use of advanced imaging techniques is also helping to elucidate the mechanisms of action of antifungal proteins at the cellular and molecular level. pasteur.fr

Q & A

Basic Research Questions

Q. What experimental assays are most robust for quantifying AFP3’s antifungal activity against Candida species?

  • Methodology : Use standardized minimal inhibitory concentration (MIC) assays in low ionic strength buffers to mimic physiological conditions (e.g., saliva hypotonicity). Include time-kill assays to evaluate fungicidal vs. fungistatic effects. For reproducibility, follow protocols from C. albicans studies, where AFP3 variants demonstrated MIC values ranging from 5.87–24.4 μg/mL depending on fungal strain .
  • Critical parameters :

  • Culture media (e.g., yeast extract glucose medium vs. low cationic broth)
  • Neutralizers to avoid drug carryover
  • Incubation temperature (e.g., 30°C for C. neoformans)
    • Data validation : Cross-reference with fluorescence microscopy (FITC/propidium iodide staining) to confirm membrane disruption .

Q. How can researchers design AFP3 variants with enhanced cationic charge for improved antifungal efficacy?

  • Rational design :

  • Single-point mutagenesis : Replace neutral residues with lysine or arginine in the functional domain. For example, histatin 3 variants showed a linear correlation between arginine content and reduced LC50 values (R² = 0.996) .
  • Multimerization : Engineer tandem repeats of the antifungal domain. ReHst3 3-mer and 4-mer constructs reduced LC50 by 3-fold compared to the monomer .
    • Tools : Use computational platforms like Antifungipept for in silico activity prediction (e.g., globally_optimize() function to generate sequences with >95% antifungal probability) .

Advanced Research Questions

Q. How to resolve discrepancies in MIC values for AFP3 across studies targeting C. albicans?

  • Root causes :

  • Strain-specific resistance mechanisms (e.g., efflux pump upregulation)
  • Assay variability (broth microdilution vs. agar diffusion)
  • Salt sensitivity (activity reduction in high ionic strength buffers) .
    • Mitigation :
  • Adhere to CLSI/NCCLS guidelines for antifungal susceptibility testing .
  • Include internal controls (e.g., fluconazole-resistant C. krusei) .
    • Case study : MIC for C. albicans ranged from 7.13–21.8 μg/mL in a multi-laboratory study; standardization reduced inter-lab variability by 15% .

Q. What structural features of AFP3 are critical for nucleolar targeting in fungal cells?

  • Mechanistic insights :

  • Disordered regions : NCR044 peptide’s 3D structure revealed a disordered β-sheet/α-helix motif enabling nucleolar entry .
  • Cationic charge : Positively charged residues (lysine/arginine) facilitate binding to ribosomal RNA in the nucleolus .
    • Validation :
  • Super-resolution microscopy confirmed AFP3 accumulation in Botrytis cinerea nucleoli .
  • Mutagenesis of histidine residues in AFP3 reduced nucleolar localization by 60% .

Q. How to optimize AFP3 for activity in 3D skin infection models without host cytotoxicity?

  • Approach :

  • Hydropathy balance : Adjust GRAVY (grand average of hydropathy) scores to ≤−0.5 for membrane penetration while avoiding excessive hydrophobicity (>0.2), which correlates with cytotoxicity .
  • Dosage : Test concentrations ≤2× MIC in reconstructed human epidermis (RhE) models to maintain viability (>80% by MTT assay) .
    • Data : In a 3D C. albicans infection model, AFP3 reduced fungal load by 3-log units at 10 μg/mL without epithelial damage .

Key Methodological Recommendations

  • For in silico design, use the multi_point_mutation() function in Antifungal Python package to test ≥10 variants per experiment .
  • Validate structural predictions with ECD spectroscopy and RP-HPLC to confirm disulfide bond integrity .
  • Prioritize peptides with MIC ≤20 μg/mL and AFI ≥15 for in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.